SR9009
Overview
Description
SR-9009, also known as Stenabolic, is a synthetic compound that acts as a ligand for the nuclear receptor called REV-ERBα. It is often mistaken for a selective androgen receptor modulator, but it is actually a REV-ERB agonist. This compound has garnered significant interest in scientific research due to its potential effects on circadian rhythms, metabolism, and various physiological processes .
Mechanism of Action
Target of Action
SR9009, often referred to as a selective androgen receptor modulator (SARM), primarily targets the REV-ERB proteins . These proteins are nuclear receptors that bind with heme, an iron-containing compound, and play a crucial role in maintaining the body’s circadian rhythms . They also regulate gene expression and physiological rhythms . Beyond this, REV-ERBs are involved in regulating cell proliferation and neuronal differentiation in the adult brain, influencing metabolic pathways and inflammatory responses .
Mode of Action
This compound acts as a Rev-ErbA agonist . It modulates normal metabolism processes and energy utilization in the body . By binding to and activating the REV-ERB proteins, this compound influences metabolic processes through the Rev-ErbA protein . It has been demonstrated that this compound is specifically lethal to cancer cells and oncogene-induced senescent cells, including melanocytic naevi, and has no effect on the viability of normal cells or tissues .
Biochemical Pathways
This compound affects multiple biochemical pathways. It plays a key role in the inflammation and oxidative stress, two pivotal mechanisms in the pathogenesis, progression, and recovery process of various disorders . This compound has been shown to reduce the cardiac NLRP3 inflammasome, decreasing immune cell recruitment, thereby allowing the vulnerable infarct to heal . It also enhances Nrf2 and downstream cytoprotective proteins levels .
Result of Action
This compound has been shown to have various molecular and cellular effects. It can decrease cell viability, rewire cellular metabolism, and alter gene transcription . In cultured rat adult hippocampal neural stem/progenitor cells, this compound has been shown to regulate the proliferation and neurite outgrowth in a concentration-dependent manner . Furthermore, this compound inhibited the growth of cultured rat adult hippocampal neural stem/progenitor cells through various pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the circadian rhythm, which is a natural system that directs a variety of functions in a roughly 24-hour period, can affect the action of this compound . .
Biochemical Analysis
Biochemical Properties
SR9009 is a REV-ERBα/β agonist with IC50s of 670 nM and 800 nM for REV-ERBα and REV-ERBβ, respectively . It binds to the REV-ERB proteins, enhancing their activity in our body . The REV-ERB proteins are nuclear receptors that bind with heme, an iron-containing compound, and play a crucial role in maintaining the body’s circadian rhythms .
Cellular Effects
This compound has shown to have various effects on cells. In cultured rat adult hippocampal neural stem/progenitor cells (AHPs), this compound regulated the proliferation and neurite outgrowth in a concentration-dependent manner . It also demonstrated anti-small-cell lung cancer effects through inhibition of autophagy and protected against cerebral ischemic injury through mechanisms involving the Nrf2 pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the REV-ERB proteins and enhancing their activity . This binding interaction leads to the modulation of the expressions of downstream target genes of REV-ERBβ, including Ccna2 and Sez6 . This compound also regulates the LXRα/FOXM1 pathway independently of REV-ERBs .
Temporal Effects in Laboratory Settings
This compound has a short half-life of about 2 hours, implying its effects are temporary . This means the dosage needs to be spread throughout the day for continuous benefits . This compound can decrease cell viability, rewire cellular metabolism, and alter gene transcription in a time-dependent manner .
Dosage Effects in Animal Models
In animal studies, this compound has shown to increase metabolic rate by up to 50% . It also demonstrated that a low concentration (0.1 µM) of this compound enhanced neurite outgrowth, whereas a high concentration (2.5 µM) of this compound suppressed neurite outgrowth .
Metabolic Pathways
This compound stimulates the PPAR delta pathway, which plays a crucial role in regulating the metabolism of fatty acids . It also affects the circadian expression of several core clock genes in the hypothalamus of murine subjects .
Transport and Distribution
The unique molecular structure of this compound allows it to bind with the REV-ERB protein, influencing circadian rhythms and metabolic activity . This binding interaction leads to the modulation of the expressions of downstream target genes of REV-ERBβ .
Subcellular Localization
The expression of Rev-erbβ was upregulated during neurogenesis in cultured rat AHPs, indicating that REV-ERBβ and thus this compound may have a role in the subcellular localization within these cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR-9009 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of 4-chlorobenzylamine with 5-nitro-2-thiophenecarboxaldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Cyclization: The amine undergoes cyclization with ethyl chloroformate to form the final product, SR-9009.
Industrial Production Methods
Industrial production of SR-9009 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
SR-9009 undergoes various chemical reactions, including:
Oxidation: SR-9009 can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen substitution reactions can occur at the chlorobenzyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogen substitution reactions often use reagents like sodium iodide in acetone
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives
Scientific Research Applications
SR-9009 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the effects of REV-ERBα activation on various chemical pathways.
Biology: Investigated for its role in regulating circadian rhythms and metabolic processes.
Medicine: Explored for potential therapeutic applications in conditions such as obesity, diabetes, and cardiovascular diseases.
Industry: Used in research to develop new drugs and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
SR9011: A compound similar to SR-9009 but with better bioavailability.
GW501516: Another compound that affects metabolic processes but through a different mechanism involving the peroxisome proliferator-activated receptor delta
Uniqueness of SR-9009
SR-9009 is unique due to its specific action on the REV-ERBα receptor, which sets it apart from other compounds that target different pathways. Its ability to regulate circadian rhythms and metabolism without affecting androgen receptors makes it a valuable tool in scientific research .
Properties
IUPAC Name |
ethyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-2-28-20(25)23-10-9-16(13-23)12-22(11-15-3-5-17(21)6-4-15)14-18-7-8-19(29-18)24(26)27/h3-8,16H,2,9-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJJNHOIVCGAAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045515 | |
Record name | SR9009 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379686-30-2 | |
Record name | Ethyl 3-[[[(4-chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]methyl]-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379686-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SR-9009 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379686302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SR-9009 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14013 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SR9009 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901045515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SR-9009 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5DCA09N30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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